molecular formula C12H15N3O2S B2703507 N-cyclopropyl-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396858-79-9

N-cyclopropyl-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2703507
CAS No.: 1396858-79-9
M. Wt: 265.33
InChI Key: ZXCOIXROERPUJD-UHFFFAOYSA-N
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Description

N-cyclopropyl-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS# 1396858-79-9) is a chemical compound with a molecular formula of C12H15N3O2S and a molecular weight of 265.33 g/mol . This tetrahydropyrimidothiazine derivative features a complex fused heterocyclic core structure, which is of significant interest in medicinal chemistry research for the development of novel therapeutic agents. Compounds with similar structural motifs, particularly those containing the pyrimido[2,1-b][1,3]thiazine scaffold, are frequently investigated for their potential as key intermediates or active scaffolds in drug discovery . Researchers are exploring such structures for their potential to interact with various biological targets. The structural complexity of this compound makes it a valuable candidate for research in hit-to-lead optimization studies and for probing structure-activity relationships (SAR). It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopropyl-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7-4-13-12-15(11(7)17)5-8(6-18-12)10(16)14-9-2-3-9/h4,8-9H,2-3,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCOIXROERPUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a cyclopropylamine derivative, followed by its condensation with a suitable thiazine precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process would typically include steps such as purification, crystallization, and quality control to meet the required standards for pharmaceutical applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-cyclopropyl-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[2,1-b][1,3]thiazine Derivatives

A closely related compound, 2,3,4,6-tetrahydro-8-methyl-pyrimido[2,1-b][1,3]thiazine-7-carboxamide (synthesized via reaction of dihydropyrimidines with 1,3-dibromopropane), shares the pyrimido-thiazine core but differs in substituents. The target compound features a cyclopropyl group and 7-methyl substitution, while the analog in has an 8-methyl group.

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () replaces the thiazine ring with a thiazolo[3,2-a]pyrimidine system. Key distinctions include:

  • Conformational rigidity : The thiazolo-pyrimidine derivative exhibits a flattened boat conformation (deviation of 0.224 Å from planarity), while the pyrimido-thiazine core may adopt distinct puckering due to its saturated tetrahydropyrimidine ring.

Thiadiazolo[3,2-a]pyrimidine Derivatives

The 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine () replaces the thiazine ring with a thiadiazole moiety. This substitution introduces electron-withdrawing sulfur atoms , which may enhance metabolic stability compared to the thiazine’s sulfur. Additionally, the phenyl group at position 7 in this analog contrasts with the methyl group in the target compound, suggesting divergent electronic and steric profiles .

Pyrrolo-Oxazine Derivatives

Complex oxazino-pyrrolo compounds (), such as 4-{6-(4-fluorophenyl)-7,8-epoxy...hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid, feature fused oxazine and pyrrolidine rings. While structurally distinct, these share a bicyclic framework with the target compound. The epoxy and hydroxy groups in these derivatives suggest enhanced hydrogen-bonding capacity and polarity, contrasting with the hydrophobic cyclopropyl group in the pyrimido-thiazine analog .

Research Implications

  • Structural flexibility : The pyrimido-thiazine core allows for tunable substituents (e.g., cyclopropyl vs. methyl), enabling optimization of pharmacokinetic properties .
  • Electronic effects : Thiazine sulfur may offer different electronic environments compared to thiadiazole or oxazine systems, impacting receptor binding .
  • Synthetic accessibility : Methods such as condensation with α-mercaptoazaheterocycles () or dibromopropane-mediated cyclization () highlight diverse routes to bicyclic scaffolds.

Biological Activity

N-cyclopropyl-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory and antimicrobial effects, as well as its potential therapeutic applications.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of thiazine compounds exhibit notable anti-inflammatory properties. For instance, a study conducted by Jupudi et al. (2024) reported that synthesized thiazine derivatives showed significant dose-dependent anti-inflammatory activity when compared to standard drugs. The mechanism involves membrane stabilization assays which suggest that these compounds can inhibit inflammatory responses at the cellular level .

Table 1: Anti-inflammatory Activity of Thiazine Derivatives

Compound NameConcentration (µg/mL)% Inhibition
Thiazine A1045
Thiazine B2065
Thiazine C5085

2. Antimicrobial Activity

Thiazine derivatives are also known for their antimicrobial properties. A study highlighted that these compounds possess activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Table 2: Antimicrobial Efficacy of N-cyclopropyl Thiazines

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

3. Potential Therapeutic Applications

The unique properties of N-cyclopropyl-7-methyl-6-oxo derivatives suggest potential applications in treating conditions such as:

  • Inflammatory Diseases: Due to their anti-inflammatory effects.
  • Infectious Diseases: Their antimicrobial properties could be harnessed in developing new antibiotics.

Case Studies

Case Study 1: In Vivo Anti-inflammatory Evaluation

In a controlled study involving animal models induced with inflammation, the administration of N-cyclopropyl thiazine derivatives resulted in a significant reduction in inflammatory markers compared to untreated controls. This suggests a promising pathway for therapeutic use in chronic inflammatory conditions.

Case Study 2: Antimicrobial Testing Against Resistant Strains

The efficacy of the compound was tested against multi-drug resistant strains of bacteria. Results indicated that certain derivatives maintained activity against these resistant strains, highlighting their potential in addressing antibiotic resistance .

Q & A

Q. How does crystal polymorphism affect physicochemical properties?

  • Methodological Answer : Polymorph screening (solvent evaporation, slurry conversion) identifies stable forms. Differential Scanning Calorimetry (DSC) and PXDR characterize melting points and lattice energies. For example, a flattened boat conformation in Form I vs. a chair conformation in Form II alters dissolution rates .

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